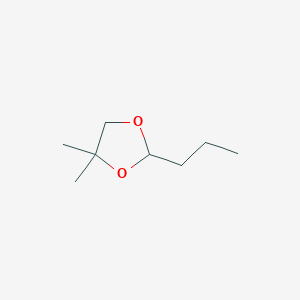
3-(4-カルバモイルピペリジン-1-イル)プロパン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(Aminocarbonyl)-1-piperidinyl]propanoic acid is a chemical compound with the molecular formula C9H16N2O3 and a molecular weight of 200.23 g/mol It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a carbamoyl group attached to the piperidine ring
科学的研究の応用
3-[4-(Aminocarbonyl)-1-piperidinyl]propanoic acid has a wide range of applications in scientific research:
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Aminocarbonyl)-1-piperidinyl]propanoic acid typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the carbamoyl and propanoic acid groups. One common method involves the reaction of 4-carbamoylpiperidine with acrylonitrile, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or hydrochloric acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 3-[4-(Aminocarbonyl)-1-piperidinyl]propanoic acid may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety .
化学反応の分析
Types of Reactions
3-[4-(Aminocarbonyl)-1-piperidinyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
作用機序
The mechanism of action of 3-[4-(Aminocarbonyl)-1-piperidinyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the piperidine ring can interact with receptor sites, modulating their function . These interactions can lead to various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
Similar Compounds
3-(4-Methylpiperazin-1-yl)propanoic acid: Similar in structure but with a methyl group instead of a carbamoyl group.
2-(3-(3-Carbamoylpiperidin-1-yl)phenoxy)acetic acid: Contains a phenoxyacetic acid moiety in addition to the carbamoylpiperidine structure.
Uniqueness
3-[4-(Aminocarbonyl)-1-piperidinyl]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
特性
IUPAC Name |
3-(4-carbamoylpiperidin-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c10-9(14)7-1-4-11(5-2-7)6-3-8(12)13/h7H,1-6H2,(H2,10,14)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCWBIQTSONMFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602580 |
Source


|
| Record name | 3-(4-Carbamoylpiperidin-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915922-36-0 |
Source


|
| Record name | 3-(4-Carbamoylpiperidin-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














